
1H-Azepine
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Overview
Description
1H-Azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound and its derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and various industrial applications .
Preparation Methods
1H-Azepine can be synthesized through several methods, including:
Recyclization of Small and Medium Rings: This method involves the ring expansion of five or six-membered compounds using various techniques such as thermal, photochemical, and microwave irradiation.
Multicomponent Heterocyclization Reactions: These reactions involve the simultaneous assembly of azepine rings from multiple reactants, often in a one-pot synthesis.
[1,7]-Electrocyclization Reactions: This method uses unsaturated azomethine ylides and azatriene anions to form azepine structures.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, making use of advanced techniques like microwave irradiation and one-pot synthesis .
Chemical Reactions Analysis
1H-Azepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azepinone derivatives.
Reduction: Reduction reactions can convert azepine to azepane, a saturated derivative.
Substitution: This compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include potassium tert-butoxide for electrocyclization and various oxidizing and reducing agents for other transformations . Major products formed from these reactions include azepinone, azepane, and various substituted azepines .
Scientific Research Applications
1H-Azepine and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azepine derivatives varies depending on their specific structure and application. For example, carbamazepine, a well-known azepine derivative, exerts its anticonvulsant effects by inhibiting sodium channel firing, thereby reducing seizure activity . Other azepine derivatives may interact with different molecular targets and pathways, such as the Hedgehog signaling pathway in cancer treatment .
Comparison with Similar Compounds
1H-Azepine is unique among seven-membered heterocycles due to its diverse biological activities and synthetic versatility. Similar compounds include:
Azepane: A saturated derivative of azepine.
Azepinone: An oxidized derivative of azepine.
Benzazepine: A fused-ring derivative with additional aromatic properties.
Compared to these compounds, azepine offers a balance of reactivity and stability, making it a valuable scaffold in drug development and organic synthesis .
Q & A
Basic Research Questions
Q. What are the key considerations when designing a synthesis protocol for 1H-Azepine derivatives to ensure reproducibility?
- Methodological Answer :
- Documentation : Provide step-by-step synthesis procedures, including reagent sources (e.g., purity, suppliers), reaction conditions (temperature, solvent, catalysts), and isolation/purification methods. For novel compounds, include full characterization data (NMR, IR, HRMS) .
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to critical steps, with supplementary files for extended protocols .
- Known Compounds : Cite prior literature for known intermediates; validate identity via comparative spectral data .
Q. How should researchers characterize novel this compound compounds to confirm structural identity and purity?
- Methodological Answer :
- Spectroscopic Analysis : Use 1H- and 13C-NMR to confirm bonding environments, IR for functional groups, and HRMS for molecular mass .
- Purity Assessment : Report melting points, HPLC/GC chromatograms, or elemental analysis. For chiral derivatives, include enantiomeric excess via chiral chromatography or optical rotation .
- Crystallography : If crystals are obtained, X-ray diffraction provides definitive structural proof .
Q. What strategies are effective for conducting a comprehensive literature review on this compound’s chemical properties?
- Methodological Answer :
- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like “this compound derivatives,” “azepine isomerism,” and “nitrogen inversion dynamics” .
- Quality Assessment : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) over preprint platforms. Cross-reference citations in review articles .
- Systematic Reviews : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries and evaluate study relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data of this compound isomers?
- Methodological Answer :
- Experimental Replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst) to identify variables affecting stability .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to compare relative Gibbs free energies (ΔG‡) of isomers, as demonstrated in studies of exo-1H-azepine stability .
- Kinetic vs. Thermodynamic Control : Design experiments to isolate intermediates (e.g., quenching reactions) and determine if product distribution aligns with computational predictions .
Q. What methodologies are recommended for elucidating the reaction mechanisms involving this compound’s nitrogen inversion dynamics?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using 15N-labeled analogs to probe transition states .
- Stereochemical Analysis : Monitor stereochemistry changes via chiral HPLC or circular dichroism during isomerization .
- Trajectory Simulations : Apply molecular dynamics (e.g., AMBER) to model inversion pathways and compare activation barriers with experimental ΔG‡ values .
Q. How can computational models be integrated with experimental data to predict this compound derivative reactivity?
- Methodological Answer :
- QSAR Modeling : Corrogateate substituent effects (e.g., electron-withdrawing groups) on reactivity using Hammett constants and regression analysis .
- Docking Studies : For bioactive derivatives, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, followed by in vitro validation .
- Machine Learning : Train models on existing kinetic/thermodynamic data to predict reaction outcomes for new derivatives .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing pharmacological data (e.g., IC50) of this compound analogs?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .
- Error Reporting : Include standard deviations for triplicate experiments and specify statistical tests (e.g., Student’s t-test, ANOVA) .
- Positive/Negative Controls : Validate assays with known inhibitors and vehicle-only groups to ensure data reliability .
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound studies?
- Methodological Answer :
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify assumptions affecting accuracy .
- Experimental Refinement : Re-examine synthesis conditions (e.g., trace moisture, oxygen sensitivity) that may alter outcomes .
- Collaborative Workflows : Combine expertise from synthetic chemists, spectroscopists, and theoreticians to reconcile data .
Properties
CAS No. |
291-69-0 |
---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
1H-azepine |
InChI |
InChI=1S/C6H7N/c1-2-4-6-7-5-3-1/h1-7H |
InChI Key |
XYOVOXDWRFGKEX-UHFFFAOYSA-N |
SMILES |
C1=CC=CNC=C1 |
Canonical SMILES |
C1=CC=CNC=C1 |
Key on ui other cas no. |
291-69-0 |
Origin of Product |
United States |
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